![molecular formula C22H22N2Na4O10+2 B12353223 tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)
tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate involves multiple steps. The process typically starts with the reaction of ethylenediamine with chloroacetic acid to form a bis(carboxymethyl)amino intermediate. This intermediate is then reacted with phenoxyethanol under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit or promote specific biochemical pathways, depending on the context. This chelation process is crucial in its applications in medicine and biology, where it can modulate cellular processes and microbial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrasodium 2-[2-(bis(carboxylatomethyl)amino)ethyl-(carboxylatomethyl)amino]acetate: This compound is similar in structure and function, often used as a chelating agent.
Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent, EDTA is widely used in various applications, but it differs in its specific binding properties and applications.
Uniqueness
Tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate is unique due to its specific structure, which allows for selective binding to certain metal ions. This selectivity makes it particularly useful in targeted applications in medicine and industry .
Propriétés
Formule moléculaire |
C22H22N2Na4O10+2 |
|---|---|
Poids moléculaire |
566.4 g/mol |
Nom IUPAC |
tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate |
InChI |
InChI=1S/C22H24N2O10.4Na/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-2 |
Clé InChI |
ZWSMLJACYSGFKD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


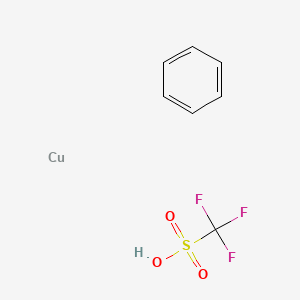
![(E)-3-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(2-chloro-4-fluorophenyl)but-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12353152.png)
![diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12353155.png)
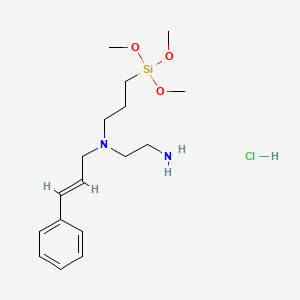

![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12353178.png)
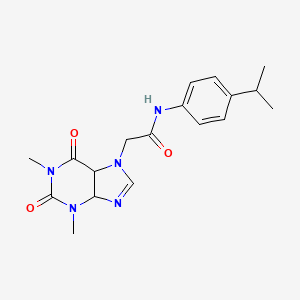
![(2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B12353189.png)
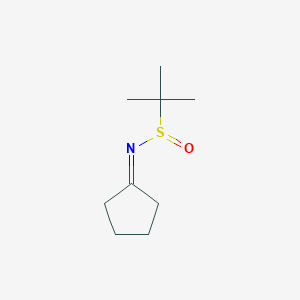
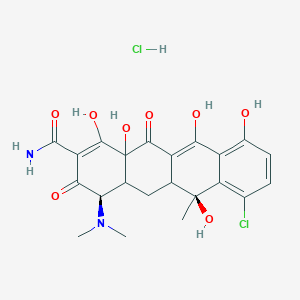
![3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one](/img/structure/B12353210.png)
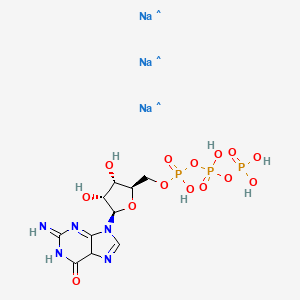
![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)
![[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12353234.png)
